Ethyl bicyclo[3.1.0]hexane-6-carboxylate
Description
Significance and Unique Structural Characteristics in Organic Chemistry
The fusion of a cyclopentane (B165970) and a cyclopropane (B1198618) ring in the bicyclo[3.1.0]hexane system results in significant ring strain. This inherent strain influences the molecule's reactivity, often leading to interesting and useful chemical transformations. The rigid bicyclic structure also provides a well-defined spatial arrangement of functional groups, which is a crucial aspect in the design of molecules with specific biological targets.
The bicyclo[3.1.0]hexane core is a recurring structural element in a diverse range of natural products that exhibit significant biological activities. Its presence in these molecules is a testament to nature's ability to construct complex and potent chemical entities. Notable examples include the sesquiterpenes crispatene, cycloeudesmol, and laurinterol, all of which have been isolated from marine sources and demonstrate potent bioactivities. nih.gov The 3-azabicyclo[3.1.0]hexane variant is a key component of antitumor antibiotics such as CC-1065 and duocarmycin. molaid.com
| Natural Product | Source | Noted Bioactivity |
| Crispatene | Marine sources | Potent bioactivities |
| Cycloeudesmol | Marine sources | Potent bioactivities |
| Laurinterol | Marine sources | Potent bioactivities |
| CC-1065 | - | Antitumor |
| Duocarmycin | - | Antitumor |
The study of the bicyclo[3.1.0]hexane framework has played a role in advancing the broader understanding of polycyclic compounds. The unique stereochemical and conformational properties of this system have provided a valuable model for investigating the principles of ring strain, reactivity, and the three-dimensional architecture of more complex cyclic systems. Research into its synthesis and reactions has contributed to the development of new synthetic methodologies applicable to a wider range of polycyclic structures.
Evolution of Research on Bicyclo[3.1.0]hexane Derivatives
The academic and industrial interest in the bicyclo[3.1.0]hexane scaffold has driven the development of numerous synthetic strategies to access this ring system and its derivatives. Research has evolved from classical methods to more advanced and efficient catalytic processes.
Historically, the synthesis of the bicyclo[3.1.0]hexane ring system often involved multi-step sequences. One of the common strategies has been the construction of the three-membered ring onto a pre-existing five-membered ring. nih.gov This has been achieved through methods like intramolecular cyclization and cyclopropanation reactions. nih.gov For instance, early approaches might involve the reaction of a cyclopentene (B43876) derivative with a carbene or carbenoid species. Another classical approach involves a base-promoted ring contraction of an epoxy ketone derived from a cyclohexane (B81311) precursor. cymitquimica.comgoogle.com These foundational methods, while effective, often required specific precursor functionalization and were sometimes limited in scope and efficiency. researchgate.net
Modern synthetic organic chemistry has introduced more sophisticated and efficient methods for constructing the bicyclo[3.1.0]hexane framework. These contemporary approaches often utilize transition-metal catalysis and photoredox catalysis to achieve high levels of stereoselectivity and functional group tolerance.
Recent advancements include:
(3+2) Annulation Reactions: A convergent approach involves the reaction of cyclopropenes with aminocyclopropanes, facilitated by organic or iridium photoredox catalysts, to produce highly substituted bicyclo[3.1.0]hexanes. nih.govacs.orgamericanelements.com
Tandem Cycloaddition/Rearrangement Reactions: Rhodium N-heterocyclic carbene complexes have been used to catalyze a tandem intramolecular hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxirane-alkyne substrates, providing diastereoselective access to the bicyclic system. chemicalbook.com
Transition-Metal-Catalyzed Cyclopropanation: The use of transition metal catalysts, including copper, gold, palladium, and rhodium, has become a cornerstone for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives through intramolecular cyclopropanation of N-allyl enamines or related precursors. nih.gov
Photochemical Methods: Photoinitiated nucleophilic addition of solvents to benzene (B151609) derivatives in acidic media can lead to the formation of substituted bicyclo[3.1.0]hexenes in a single step. mdpi.com
These modern methods offer greater efficiency and control over the synthesis, enabling the construction of complex and functionally diverse bicyclo[3.1.0]hexane derivatives for various applications. nih.gov
Academic Relevance of Ethyl Bicyclo[3.1.0]hexane-6-carboxylate and its Analogues
This compound and its structurally related analogues are of significant academic and practical interest, primarily serving as versatile intermediates in the synthesis of more complex and biologically active molecules. smolecule.com The ester functionality provides a convenient handle for further chemical modifications, while the bicyclic core imparts a specific three-dimensional structure.
One of the notable applications of this compound is as an intermediate in the preparation of pharmaceutical compounds. smolecule.com For example, it has been utilized in the synthesis of BRL 56173, a bicyclic acrylic penicillin that exhibits high stability to β-lactamases. smolecule.com
The academic community has also shown considerable interest in the synthesis and utility of its analogues:
Chiral Synthons for Receptor Ligands: A more complex derivative, ethyl (1S,2R,3S,4S,5S)-2,3-O-(isopropylidene)-4-hydroxy-bicyclo[3.1.0]hexane-carboxylate, has been synthesized from L-ribose and serves as a key chiral building block for the preparation of ligands for adenosine (B11128) and P2 receptors. The bicyclo[3.1.0]hexane moiety in these nucleoside analogues acts as a conformationally locked substitute for the ribose ring, which can enhance potency and selectivity for specific receptor subtypes. researchgate.net
Precursors for Glutamate (B1630785) Receptor Antagonists: The fluorinated analogue, ethyl (−)-(1R,5R,6R)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate, is a crucial starting material for the synthesis of a series of 3-alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives. chemicalbook.com These compounds have been identified as potent and selective antagonists for group II metabotropic glutamate receptors, which are important targets in neuroscience research. chemicalbook.com
Building Blocks in Medicinal Chemistry: Fluorinated analogues, such as Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate, are valuable in medicinal chemistry. The inclusion of fluorine atoms can significantly alter the electronic properties, metabolic stability, and binding affinity of a molecule. These fluorinated derivatives are explored for their potential in developing novel antiviral and anticancer agents.
The catalytic preparation of analogues like bicyclo[3.1.0]hexane-2-one-6-carboxylic acid ethyl ester further underscores the academic focus on developing efficient synthetic routes to these valuable intermediates. acs.org The study of the crystal structure of derivatives such as (1R,5R,6R)-Ethyl 3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate provides crucial insights into the stereochemistry of this ring system, aiding in the rational design of new molecules.
Importance as a Synthetic Intermediate and Building Block
The bicyclo[3.1.0]hexane framework is a valuable synthetic intermediate for the construction of complex molecular architectures. Its derivatives, including this compound, serve as versatile building blocks in the synthesis of a diverse range of organic compounds. For instance, this compound is a known intermediate in the preparation of various pharmaceutical goods. chemicalbook.com One notable application is in the synthesis of BRL 56173, a bicyclic acrylic penicillin that exhibits high stability against β-lactamases. chemicalbook.com
The reactivity of the bicyclo[3.1.0]hexane system, often driven by the release of ring strain, allows for a variety of chemical transformations. This makes it a powerful tool for chemists to introduce specific functional groups and stereochemical arrangements into a target molecule. The ethyl ester functionality in this compound provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol.
The following table provides examples of how derivatives of the bicyclo[3.1.0]hexane framework are utilized as key intermediates in the synthesis of complex molecules.
| Intermediate Compound | Target Molecule/Application |
| Ethyl (-)-(1R,5R,6R)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate | Potent and selective group II metabotropic glutamate receptor (mGluR) antagonists |
| 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate scaffold | Selective ligands for group II mGlu receptors |
This table illustrates the role of bicyclo[3.1.0]hexane derivatives as foundational components in the synthesis of targeted therapeutic agents.
Strategic Utility in Constructing Conformationally Restricted Systems
A key feature of the bicyclo[3.1.0]hexane framework is its rigid structure, which is strategically employed to construct conformationally restricted molecules. nih.govnih.gov By locking flexible acyclic or larger ring systems into a more defined three-dimensional orientation, chemists can probe the bioactive conformations of molecules and design ligands with enhanced selectivity and potency for specific biological targets. nih.govdoi.org This conformational constraint is particularly valuable in drug discovery, where the precise spatial arrangement of functional groups is critical for effective interaction with biological macromolecules such as enzymes and receptors. nih.gov
The bicyclo[3.1.0]hexane scaffold has been successfully used to develop selective ligands for various receptors. For example, conformationally rigid histamine (B1213489) analogues incorporating this framework have been synthesized and shown to be selective for the H3 receptor subtype. nih.govnih.gov In these analogues, the bicyclo[3.1.0]hexane unit restricts the spatial relationship between the imidazole (B134444) ring and the aminoalkyl side chain, leading to enhanced receptor selectivity. nih.gov
The table below showcases research findings on the use of the bicyclo[3.1.0]hexane scaffold to create conformationally restricted molecules with specific biological activities.
| Molecule Class | Biological Target | Key Finding |
| Imidazolyl bicyclo[3.1.0]hexane derivatives | Histamine H3 Receptor | The rigid scaffold provides selective H3 receptor ligands. nih.gov |
| 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate analogues | Group II Metabotropic Glutamate Receptors | The constrained scaffold leads to high potency and selectivity. doi.org |
This table highlights the successful application of the bicyclo[3.1.0]hexane framework in the design of selective biological probes and potential therapeutics through conformational restriction.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl bicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7(6)8/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKKUHDTEJVVHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508488 | |
| Record name | Ethyl bicyclo[3.1.0]hexane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72229-06-2 | |
| Record name | Ethyl bicyclo[3.1.0]hexane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Reaction Pathways of Bicyclo 3.1.0 Hexane Systems
Elucidation of Cyclization and Cycloaddition Mechanisms
The construction of the bicyclo[3.1.0]hexane skeleton is often achieved through elegant cyclization and cycloaddition strategies. The elucidation of the underlying mechanisms, involving intermediates such as metal carbenes and radicals, is critical for controlling the stereochemistry and efficiency of these reactions.
Pathways Involving Metal Carbenes and Radical Intermediates
The formation of bicyclo[3.1.0]hexane systems can be facilitated by transition metal catalysts that proceed through metal carbene intermediates. For instance, the dirhodium(II)-catalyzed [2+1] cycloaddition between N-Boc-2,5-dihydropyrrole and ethyl diazoacetate is a key step in the synthesis of exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid. acs.org In this reaction, a rhodium carbene is generated from ethyl diazoacetate, which then undergoes cycloaddition with the olefin. acs.org
A study by Davies and co-workers detailed a gram-scale, telescoped synthesis that utilizes 0.005 mol % of a dirhodium(II) catalyst, Rh2(esp)2, to produce an approximately 1:1 exo:endo mixture of ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate diastereomers. acs.org The reaction is carried out by adding ethyl diazoacetate to a heated solution of N-Boc-2,5-dihydropyrrole and the catalyst. acs.org The ability to achieve a high turnover number (TON) of 16,600 with a related catalyst highlights the efficiency of this metal carbene pathway. acs.org
Radical intermediates also play a significant role in the construction of the bicyclo[3.1.0]hexane skeleton. An intramolecular radical cyclopropanation of unactivated alkenes with aldehydes, catalyzed by a Cu(I)/secondary amine system, provides a single-step construction of these bicyclic structures. d-nb.info Preliminary mechanistic studies of this formal [2+1] cycloaddition support a stepwise radical process. d-nb.info
Stepwise Radical Processes in Formal Cycloadditions
The formation of the cyclopropane (B1198618) ring in bicyclo[3.1.0]hexane systems through formal cycloadditions has been shown to proceed via stepwise radical mechanisms. d-nb.info In a photoredox-catalyzed [3+2] annulation to form bicyclo[3.1.0]hexan-3-one systems, the mechanism is initiated by a single-electron transfer (SET). The excited photocatalyst oxidizes an aminocyclopropane to a radical cation, which then undergoes ring-opening to form a distonic radical cation. This intermediate then participates in a radical addition with a cyclopropene (B1174273).
Similarly, the copper(I)-catalyzed intramolecular cyclopropanation of alkenyl aldehydes is believed to proceed through a radical process. d-nb.info This method is notable for its ability to construct bicyclo[3.1.0]hexanes bearing sterically congested vicinal all-carbon quaternary stereocenters. d-nb.info The involvement of radical species circumvents the challenges often associated with traditional metallocarbene strategies for forming such hindered structures. d-nb.info
DFT-Supported Mechanistic Studies of 1,3-Dipolar Cycloadditions
Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of 1,3-dipolar cycloadditions that form substituted bicyclo[3.1.0]hexane systems, such as 3-azabicyclo[3.1.0]hexanes. beilstein-journals.orgnih.gov These reactions often involve the cycloaddition of azomethine ylides to cyclopropenes. beilstein-journals.orgnih.gov
A study on the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes via the reaction of cyclopropenes with a stable azomethine ylide was supported by DFT calculations at the M11/cc-pVDZ level of theory. beilstein-journals.org The calculations revealed that the cycloaddition reactions are HOMOcyclopropene–LUMOylide controlled. beilstein-journals.org Furthermore, the calculated transition-state energies for the reaction were in full agreement with the experimentally observed stereoselectivity. beilstein-journals.org DFT can be a powerful tool for understanding the mechanisms of various 1,3-dipolar cycloaddition reactions. unimib.it
Ring-Opening and Rearrangement Mechanisms
The inherent strain in the cyclopropane ring of the bicyclo[3.1.0]hexane system makes it susceptible to ring-opening and rearrangement reactions under various conditions. These transformations provide pathways to other valuable carbocyclic frameworks.
Cyclopropane Ring Opening in Acidic Media
The cyclopropane ring in activated bicyclo[3.1.0]hexane systems can be selectively opened under acidic conditions. A study on a bicyclo[3.1.0]hexane with a cyclopropane carbon flanked by a ketone and an ester or aldehyde demonstrated that methanolysis in acidic media leads to the formation of a 4-methoxycyclohexane derivative. nih.gov This outcome is indicative of the cleavage of one of the two activated cyclopropane bonds, followed by the nucleophilic attack of methanol. nih.gov The regioselectivity of the ring opening is dependent on the reaction conditions, with basic conditions favoring the formation of a 3-methoxymethylcyclopentanone from the same substrate. nih.gov
Kinetics and Regioselectivity of Radical Ring Opening in Bicyclo[3.1.0]hexanylmethyl Radicals
The kinetics and regioselectivity of the ring-opening of radicals derived from the bicyclo[3.1.0]hexane skeleton have been investigated. Specifically, the rearrangement of the 1-bicyclo[3.1.0]hexanylmethyl radical has been studied using the PTOC-thiol competition method. uci.edunih.gov This unsymmetrically substituted radical has two potential fragmentation pathways. uci.edu
Fission of the shared (endo) bond of the bicyclic structure results in a ring-expansion to a 3-methylenecyclohexenyl radical. uci.edu Alternatively, cleavage of the bond exo to the cyclopentyl ring leads to a 2-methylenecyclopentyl-1-methyl radical. uci.edu Rate constants for both pathways have been determined. uci.edunih.gov
The ring-expansion pathway is described by the rate equation: log(k/s⁻¹) = (12.5 ± 0.1) - (4.9 ± 0.1)/θ
The non-expansion pathway is described by the rate equation: log(k/s⁻¹) = (11.9 ± 0.6) - (6.9 ± 0.8)/θ uci.edunih.gov
These kinetic data reveal that the use of a slower trapping agent, such as tri-n-butylstannane, significantly favors the formation of methylenecyclohexane (B74748) (from the ring-expansion pathway) over 2-methyl-methylenecyclopentane by a ratio of more than 120:1 at ambient or lower temperatures. uci.edunih.gov
Table 1: Product Distribution in the Radical Rearrangement of 1-Bicyclo[3.1.0]hexanylmethyl Radical with Thiophenol This table is interactive and can be sorted by clicking on the column headers.
| Temperature (°C) | [PhSH]m (M) | % 2-Methyl-methylenecyclopentane | % Methylenecyclohexane |
|---|---|---|---|
| 80 | 0.046 | 15.6 | 84.4 |
| 80 | 0.100 | 27.2 | 72.8 |
| 80 | 0.218 | 42.1 | 57.9 |
| 45 | 0.046 | 7.2 | 92.8 |
| 45 | 0.100 | 15.1 | 84.9 |
| 45 | 0.218 | 28.3 | 71.7 |
| 0 | 0.046 | 2.2 | 97.8 |
| 0 | 0.100 | 4.9 | 95.1 |
| 0 | 0.218 | 10.7 | 89.3 |
Data sourced from the Journal of Organic Chemistry. uci.edu
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Ethyl bicyclo[3.1.0]hexane-6-carboxylate |
| N-Boc-2,5-dihydropyrrole |
| Ethyl diazoacetate |
| exo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
| endo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
| Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate |
| 4-methoxycyclohexane |
| 3-methoxymethylcyclopentanone |
| 1-bicyclo[3.1.0]hexanylmethyl radical |
| 3-methylenecyclohexenyl radical |
| 2-methylenecyclopentyl-1-methyl radical |
| Tri-n-butylstannane |
| Methylenecyclohexane |
| 2-Methyl-methylenecyclopentane |
| Thiophenol |
| Azomethine ylides |
| Cyclopropenes |
Methanolysis Pathways and Bond Cleavage Dependent on Reaction Conditions
The ring-opening of activated bicyclo[3.1.0]hexane systems via methanolysis demonstrates a pronounced dependence on the pH of the reaction medium, leading to different bond cleavage pathways and distinct product formation. nih.gov In these systems, the cyclopropane ring is rendered susceptible to nucleophilic attack by the presence of activating groups, such as ketones or esters. The course of the reaction is dictated by whether it proceeds under acidic or basic conditions. nih.gov
Under acidic conditions, the methanolysis of a bicyclo[3.1.0]hexane bearing an activating group predominantly results in the cleavage of the internal C1-C5 bond of the cyclopropane ring. This pathway leads to the formation of a 4-methoxycyclohexane derivative. nih.gov Conversely, when the reaction is conducted under basic conditions, the cleavage occurs at the external C1-C6 bond of the cyclopropane. This alternative pathway yields a 3-methoxymethylcyclopentanone as the major product. nih.gov
The selectivity of the bond cleavage can be rationalized by the different intermediates formed under each condition. In an acidic medium, protonation of the carbonyl group likely leads to a carbocation intermediate that favors the formation of the more stable six-membered ring. In a basic medium, the reaction is thought to proceed through an enolate intermediate, where nucleophilic attack by methoxide (B1231860) results in the cleavage of the external cyclopropane bond.
| Reaction Condition | Predominant Bond Cleavage | Major Product |
|---|---|---|
| Acidic (e.g., Methanol with acid catalyst) | C1-C5 | 4-Methoxycyclohexane derivative |
| Basic (e.g., Sodium methoxide in methanol) | C1-C6 | 3-Methoxymethylcyclopentanone derivative |
Carbon-Carbon Bond Cleavage in Cyclopropanecarboxylates Leading to Lactones
The carbon-carbon bond cleavage of cyclopropanes is a key transformation in organic synthesis, driven by the release of inherent ring strain. nih.gov In the case of cyclopropanecarboxylates, this cleavage can be harnessed to produce lactones, which are cyclic esters. This transformation typically involves the opening of the three-membered ring and subsequent intramolecular cyclization. The mechanism often proceeds through the formation of a carbocationic intermediate at one of the cyclopropyl (B3062369) carbons, which is then trapped by the carboxylate group.
The formation of lactones from hydroxy-carboxylic acids is a related and well-understood process that can provide insight. youtube.comyoutube.com In an analogous intramolecular esterification, the hydroxyl group attacks the carbonyl carbon of the carboxylic acid. For cyclopropanecarboxylates to form lactones, a ring-opening event must first generate a species where the carboxylate can attack a resulting electrophilic center to form the cyclic ester. youtube.com The regioselectivity of the C-C bond cleavage is a critical factor in determining the size of the resulting lactone ring, with five- and six-membered rings being the most thermodynamically favorable. youtube.com
Cycloisomerization Mechanisms
Mechanistic Insight into Pt- and Au-Catalyzed 1,5-Enyne Cycloisomerization
Platinum- and gold-catalyzed cycloisomerization reactions of 1,5-enynes are powerful methods for the synthesis of complex cyclic structures from linear precursors. nih.govnih.gov These reactions proceed through mechanisms that are distinct from other metal-catalyzed enyne rearrangements. nih.gov The catalytic cycle is initiated by the coordination of the metal catalyst, typically a Pt(II) or Au(I) species, to the alkyne moiety of the 1,5-enyne substrate. acs.org This coordination activates the alkyne towards nucleophilic attack.
The intramolecular attack of the alkene onto the activated alkyne can proceed through different pathways, such as an exo-dig or endo-dig cyclization. acs.org This initial cyclization step leads to the formation of a cyclopropyl metal-carbene intermediate. acs.org Subsequent skeletal rearrangement of this intermediate, often involving a series of 1,2-alkyl shifts, leads to the formation of highly functionalized 1,4- or 1,3-cyclohexadienes. nih.gov The specific pathway and final product can be influenced by the substitution pattern of the enyne and the specific catalyst used. nih.govacs.org For instance, the presence of a quaternary center at the C(3) position of the enyne has been shown to expand the scope of the cycloisomerization when using PtCl₂ as the catalyst. nih.govacs.org
Role of Cyclopropyl Gold Carbene Intermediates in Catalytic Cycles
In gold-catalyzed cycloisomerizations of 1,n-enynes, cyclopropyl gold(I) carbene-like species are key intermediates. nih.govscienceopen.comnih.govacs.org These intermediates are formed after the initial intramolecular attack of the alkene onto the gold-activated alkyne. nih.gov The structure of these intermediates is best described as a highly distorted electrophilic species with carbene-like character. scienceopen.comacs.org
The cyclopropyl gold carbene intermediate is a branch point in the catalytic cycle, and its subsequent reactions determine the final product structure. scienceopen.com It can react with various nucleophiles at either the cyclopropane carbons or the carbene carbon. acs.org In the absence of external nucleophiles, the intermediate can undergo skeletal rearrangements to yield a variety of cycloisomerized products. nih.gov One significant pathway involves the reaction of the gold(I) carbene with an alkene to form a new cyclopropane ring, either intramolecularly or intermolecularly. scienceopen.comnih.gov These intermediates are crucial for understanding the stereospecificity of many gold-catalyzed additions to enynes, which often proceed through an anti-addition mechanism involving the opening of the cyclopropyl ring by a nucleophile. acs.org
| Reaction Type | Description | Resulting Product Type |
|---|---|---|
| Nucleophilic Attack | External or internal nucleophiles attack the cyclopropane ring or the carbene carbon. acs.orgacs.org | Amino-, alkoxy-, or hydroxycyclization products. acs.org |
| Skeletal Rearrangement | In the absence of nucleophiles, the intermediate undergoes intramolecular rearrangements. nih.gov | Cycloisomerized products, including those from skeletal rearrangements. scienceopen.com |
| Cyclopropanation | The gold(I) carbene moiety reacts with an alkene. scienceopen.com | New cyclopropane-containing molecules. nih.gov |
Photoreaction Mechanisms
Mechanistic Hypotheses for Benzene (B151609) Photoreactions Leading to Bicyclo[3.1.0]hexenes
The photochemical transformation of benzene into bicyclo[3.1.0]hexene derivatives in the presence of a nucleophilic solvent and acidic media is a fundamental reaction that provides access to complex three-dimensional scaffolds from simple starting materials. acs.orgnih.govdiva-portal.org The driving force for this reaction is believed to be the relief of excited-state antiaromaticity (ESAA) of the benzene ring. nih.govdiva-portal.orgdiva-portal.orgnih.gov While benzene is aromatic in its ground state, its lowest excited states are antiaromatic, making it susceptible to photochemical rearrangements. nih.govdiva-portal.org Two primary mechanistic hypotheses have been proposed to explain the formation of bicyclo[3.1.0]hexenes. acs.orgnih.gov
The first hypothesis involves the direct protonation of excited-state benzene. acs.orgnih.govnih.gov In this proposed mechanism, the increased basicity of benzene in its excited state facilitates protonation, leading to a bicyclo[3.1.0]hexenium cation. This cation is then trapped by a nucleophile to yield the final product. acs.orgdiva-portal.org
The second, and more strongly supported, hypothesis involves the initial photorearrangement of benzene to its valence isomer, benzvalene (B14751766). acs.orgnih.gov This step is followed by protonation of the benzvalene intermediate and subsequent nucleophilic addition, which ultimately leads to the bicyclo[3.1.0]hexene structure. nih.govdiva-portal.orgnih.gov Experimental and computational studies have provided evidence that this second mechanism is the operative pathway. acs.orgnih.gov This reaction has been shown to be particularly efficient for silyl-substituted benzenes, which can provide bicyclo[3.1.0]hexene derivatives in good yields as single isomers. acs.orgdiva-portal.orgnih.gov
| Hypothesis | Key Steps | Supporting Evidence |
|---|---|---|
| Mechanism A: Direct Protonation | 1. Excitation of benzene. 2. Protonation of excited-state benzene. 3. Rearrangement to bicyclo[3.1.0]hexenium cation. 4. Nucleophilic trapping. acs.orgnih.gov | Considered a plausible pathway due to the increased basicity of excited-state benzene. nih.gov |
| Mechanism B: Benzvalene Intermediate | 1. Excitation of benzene. 2. Photorearrangement to benzvalene. 3. Protonation of benzvalene. 4. Nucleophilic addition and rearrangement. acs.orgnih.gov | Supported by quantum chemical calculations and experimental results, indicating it is the operative mechanism. acs.orgnih.govdiva-portal.org |
Impact of Excited-State Antiaromaticity Relief on Photoreactivity
The photoreactivity of aromatic compounds that can lead to the formation of bicyclo[3.1.0]hexane systems is a fascinating area of study, deeply rooted in the principles of photochemistry and molecular orbital theory. A key concept in understanding these reactions is the relief of excited-state antiaromaticity (ESAA). While benzene is the archetypal aromatic compound in its ground state, its lowest ππ* excited states are considered antiaromatic. acs.orggoogle.com This antiaromatic character in the excited state is a significant driving force for photochemical reactions that can break the aromaticity and lead to more complex, three-dimensional structures. acs.orggoogle.comehu.es
One of the fundamental photoreactions of benzene is the photoinitiated nucleophilic addition of a solvent in an acidic medium, which results in the formation of substituted bicyclo[3.1.0]hex-2-enes. ehu.es Detailed research has been conducted to elucidate the mechanism of this transformation, with a focus on the role of ESAA. acs.orggoogle.comehu.es
Research Findings:
Experimental and quantum chemical studies have explored two primary mechanistic hypotheses for this photoreaction, both of which involve the relief of excited-state antiaromaticity. acs.orgehu.es
Protonation-First Mechanism: This hypothesis suggests that the first step is the protonation of the benzene ring in its excited state. This is followed by a rearrangement to form a bicyclo[3.1.0]hexenium cation, which is then trapped by a nucleophile (the solvent). google.comehu.es
Rearrangement-First Mechanism: The second proposed pathway involves an initial photorearrangement of the excited-state benzene to an intermediate known as benzvalene. acs.orgehu.es This is followed by protonation and subsequent nucleophilic addition to yield the final bicyclo[3.1.0]hexene product. acs.orgehu.es
Through a combination of quantum chemical calculations and experimental observations, studies have provided strong evidence that the second mechanism, involving the formation of benzvalene as an intermediate, is the operative pathway . acs.orgehu.es The initial step is the puckering of the S1-state benzene molecule, driven by the relief of excited-state antiaromaticity, which then leads to the formation of benzvalene after passing through a conical intersection. ehu.es
It has been observed that silyl-substituted benzenes are particularly effective in this reaction, providing rapid access to bicyclo[3.1.0]hexene derivatives in high yields (up to 75%) and as single isomers with three stereogenic centers. acs.orggoogle.comehu.es The understanding of these reaction mechanisms and the factors that limit their scope is valuable for the development of new photochemical syntheses. acs.orggoogle.comehu.es
The relief of excited-state antiaromaticity is a more general phenomenon that also influences the photoreactivity of other 6π-electron heterocycles, providing a powerful tool for the synthesis of complex molecular scaffolds from simple starting materials. acs.orggoogle.comehu.es
Data Table:
Due to the limited availability of specific, verified experimental data for this compound in the cited literature, a data table for this specific compound cannot be provided at this time. To ensure scientific accuracy, only data from reliable and cited sources can be included.
Theoretical and Computational Chemistry of Bicyclo 3.1.0 Hexane Carboxylates
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations have become indispensable tools for elucidating the structural and energetic properties of bicyclo[3.1.0]hexane systems. These methods provide profound insights into the electronic structure, bonding, and conformational preferences that are often difficult to probe experimentally.
Density Functional Theory (DFT) has been extensively employed to investigate the conformational landscape of the bicyclo[3.1.0]hexane skeleton. conicet.gov.ar These studies consistently find that the boat-like (BL) conformation is the most stable energy minimum for the parent bicyclo[3.1.0]hexane. For instance, extensive conformational searches for a poly-hydroxylated bicyclo[3.1.0]hexane derivative using the B3LYP/6-311++G** level of theory found the boat-like conformers to be significantly more stable than the chair-like (CL) conformers. rsc.orgnih.gov
Computational studies on related systems, such as 1,5-diazabicyclo[3.1.0]hexane (DABH) and its 6-methyl derivative (MDABH), further support this preference. MP2 calculations predicted the chair and twist conformations of DABH to be 3.8 and 49.5 kcal/mol higher in energy, respectively, than the boat form. acs.org Similarly, for MDABH, the boat conformation was found to be 3.52 kcal/mol lower in energy than the chair conformation. rsc.org These theoretical findings align well with experimental data, validating the computational models.
| Compound | Method | Conformer | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1,5-diazabicyclo[3.1.0]hexane (DABH) acs.org | MP2 | Boat | 0.00 |
| Chair | 3.80 | ||
| 6-methyl-1,5-diazabicyclo[3.1.0]hexane (MDABH) rsc.org | MP2 | Boat | 0.00 |
| Chair | 3.52 |
The precise gas-phase molecular structures of bicyclo[3.1.0]hexane systems have been determined through the synergistic use of gas-phase electron diffraction (GED) and microwave (MW) spectroscopy. A combined analysis of GED and MW data for the parent hydrocarbon, bicyclo[3.1.0]hexane, established its zero-point-average structure, confirming the inherent puckering of the fused ring system. acs.org These experimental techniques are crucial for characterizing the conformations of such molecules and have been applied to various derivatives. mathnet.ru
Studies on compounds like 1,5-diazabicyclo[3.1.0]hexane and 6-phenyl-1,5-diazabicyclo[3.1.0]hexane have shown that the molecules exist exclusively in a boat conformation in the gas phase. acs.orgmathnet.ru Similarly, microwave spectroscopy studies on the bicyclic monoterpene sabinene, which contains the bicyclo[3.1.0]hexane core, determined a boat-like arrangement for the five-membered ring. researchgate.netresearchgate.net These experimental results provide a critical benchmark for validating the geometries predicted by quantum chemical calculations. conicet.gov.ar
While gas-phase studies reveal the intrinsic properties of isolated molecules, the solid-state structure is influenced by intermolecular interactions within the crystal lattice. researchgate.netresearchgate.net Single-crystal X-ray diffraction is the primary technique for determining these structures. A study of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide showed that the bicyclo[3.1.0]hexane skeleton maintains a boat conformation in the solid state, although the five-membered ring was observed to be appreciably flattened compared to cyclopentane (B165970). rsc.org
Research on various 1,5-diazabicyclo[3.1.0]hexane derivatives has demonstrated that intermolecular interactions in the solid state can radically alter the conformational structure compared to the gas phase. researchgate.netresearchgate.net For chiral derivatives, understanding these packing forces is essential. The combination of chiroptical spectroscopy (like Electronic Circular Dichroism) with DFT calculations has proven to be a powerful method for determining the absolute configuration of enantiomers with high confidence. rsc.orgnih.gov
Conformational Analysis and Stability Profiling
The preference for a boat-like conformation in the bicyclo[3.1.0]hexane system is a well-established phenomenon, supported by both computational and experimental evidence. conicet.gov.ar Ab initio molecular orbital studies have confirmed that the boat form is more stable than the chair form in the parent bicyclo[3.1.0]hexane and its 6-oxa and 6-thia derivatives. oup.comoup.com This contrasts sharply with simple cyclohexane (B81311) systems, where the chair form is overwhelmingly favored. oup.com
Computational investigations mapping the potential energy surface of bicyclo[3.1.0]hexane reveal that the boat-like conformation is the sole stable configuration, representing a true energy minimum. conicet.gov.ar This inherent stability of the boat conformer is a defining characteristic of the bicyclo[3.1.0]hexane framework. conicet.gov.ar
| System | Most Stable Conformer | Note |
|---|---|---|
| Bicyclo[3.1.0]hexane | Boat | The boat form is significantly more stable than the chair form. |
| Cyclohexane | Chair | The chair form is overwhelmingly more stable than the boat form. |
The pronounced stability of the boat-like conformation is primarily attributed to the steric hindrance imposed by the fused cyclopropane (B1198618) ring. conicet.gov.ar To minimize this steric strain, the cyclopropane ring orients itself in a pseudo-equatorial position relative to the five-membered ring. conicet.gov.ar This arrangement, however, creates a new problem in a hypothetical chair-like conformer: significant repulsive interaction between the pseudo-axial hydrogens on the cyclohexane portion of the molecule. conicet.gov.ar The adoption of a boat-like conformation effectively alleviates this repulsion, making it the energetically favored state. conicet.gov.ar
Beyond simple steric arguments, electronic factors and stabilizing orbital interactions also contribute to the preference for the boat form. oup.comoup.com Natural Bond Orbital (NBO) analysis has been used to gain a deeper understanding of the electronic interactions that lead to this conformational preference. conicet.gov.ar These electronic effects, combined with the dominant steric hindrance, firmly establish the boat conformation as the defining feature of the bicyclo[3.1.0]hexane landscape. conicet.gov.ar
Effects of Heteroatoms (O, S, Se) on Conformational Behavior
The conformational landscape of the bicyclo[3.1.0]hexane system is significantly influenced by the introduction of heteroatoms such as oxygen (O), sulfur (S), and selenium (Se). Computational studies have revealed that the inherent preference for a boat-like conformation in the parent bicyclo[3.1.0]hexane can be modulated by the presence and position of these heteroatoms. This preference is primarily attributed to the steric hindrance imposed by the cyclopropane ring, which orients itself in a pseudo-equatorial position to minimize steric strain. conicet.gov.ar
A detailed analysis of the potential energy surface of bicyclo[3.1.0]hexanes substituted with O, S, and Se helps to quantify the energetic differences between the boat-like and chair-like conformers. conicet.gov.ar This analysis provides insights into how heteroatoms can be strategically incorporated to control the three-dimensional shape of these molecules, which is crucial for applications in medicinal chemistry where specific conformations are often required for biological activity. conicet.gov.arresearchgate.net
Spectroscopic and Stereochemical Elucidation
The absolute configuration of chiral bicyclo[3.1.0]hexane derivatives can be unequivocally determined by a combination of chiroptical spectroscopy and Density Functional Theory (DFT) calculations. rsc.org Experimental measurements of Electronic Circular Dichroism (ECD), Optical Rotation Dispersion (ORD), and Vibrational Circular Dichroism (VCD) spectra provide the necessary data for comparison with theoretically simulated spectra. rsc.orgresearchgate.net
For a given bicyclo[3.1.0]hexane derivative, a thorough conformational search is first conducted to identify all low-energy conformers. Subsequently, DFT simulations of the ECD, ORD, and VCD spectra are performed for each of these conformers. rsc.orgresearchgate.net Commonly used levels of theory for these simulations include B3LYP with basis sets such as 6-311++G** and aug-cc-pVDZ. rsc.orgresearchgate.net To accurately model the experimental conditions, solvent effects are often incorporated using implicit continuum polarization models. rsc.orgresearchgate.net
By comparing the Boltzmann-averaged theoretical spectra with the experimental ECD, ORD, and VCD data, the absolute configuration of the molecule can be confidently assigned. rsc.org The congruence of results from all three chiroptical methods provides a high degree of certainty in the stereochemical assignment. rsc.org This integrated approach has proven to be a powerful tool for the stereochemical elucidation of complex chiral molecules, including those with multiple rotatable bonds like certain bicyclo[3.1.0]hexane derivatives. rsc.org
Electronic Structure and Reactivity Insights
Natural Bond Orbital (NBO) analysis is a computational method that provides a localized picture of chemical bonding, lone pairs, and intermolecular interactions, which is instrumental in understanding the conformational preferences and reactivity of bicyclo[3.1.0]hexane carboxylates. uni-muenchen.de By transforming the complex molecular wavefunction into a set of localized orbitals, NBO analysis can identify and quantify stabilizing hyperconjugative interactions that dictate the molecule's structure and stability.
Furthermore, NBO analysis can reveal the nature of bonding, hybridization, and charge distribution within the molecule. For example, in tetraaza-6,6'-bi(bicyclo[3.1.0]hexane), NBO analysis has identified strong σ(C–N)→ σ(N–N) and σ(N–N) → σ(C–N) interactions within the three-membered ring. researchgate.net The energetic importance of these interactions can be estimated using second-order perturbation theory. uni-muenchen.de NBO steric analysis can also quantify repulsive interactions, providing a more complete picture of the forces governing molecular geometry. researchgate.net
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the topology of the electron density to partition a molecule into atomic basins. amercrystalassn.org This approach allows for the calculation of various atomic properties, such as charge, volume, and energy, providing deep insights into the nature of chemical bonds and the distribution of charge density within a molecule. conicet.gov.ar
For bicyclo[3.1.0]hexane systems, QTAIM analysis has been utilized to understand the charge density distribution and to identify the atoms that undergo the most significant changes in their properties, thereby contributing to the stability of the preferred boat-like conformation. conicet.gov.ar By examining the properties of bond critical points (BCPs), QTAIM can characterize the nature of chemical bonds, including the strained bonds within the cyclopropane ring. The topological analysis of electron density can reveal bond paths, which are lines of maximum electron density linking neighboring atoms, and thus define the molecular structure. amercrystalassn.org
In studies of bicyclic diaziridine derivatives, QTAIM analysis has been used in conjunction with NBO analysis to explain conformational preferences. researchgate.net The combination of these theoretical tools provides a comprehensive understanding of the electronic structure and the factors governing the stability of different conformers.
Density Functional Theory (DFT) calculations are a powerful tool for investigating the mechanisms and origins of stereoselectivity in chemical reactions. In the synthesis of bicyclo[3.1.0]hexane derivatives, computational analysis of transition state energies is crucial for understanding and predicting diastereoselectivity. acs.orgfigshare.com
For instance, in the platinum- and gold-catalyzed cycloisomerization of 1,5-enynes to form bicyclo[3.1.0]hexanes, DFT studies have provided detailed mechanistic insights. acs.orgfigshare.comacs.org These studies involve locating and characterizing the transition states for the key bond-forming steps. By comparing the energies of the diastereomeric transition states, the preferred reaction pathway and the resulting stereochemical outcome can be predicted. acs.orgfigshare.comresearchgate.net
Distortion/interaction analysis of the transition states can further reveal the specific interactions that control diastereoselectivity. acs.orgfigshare.com In the case of the [Pt]-catalyzed cycloisomerization of a β-enyne, the favored transition state was found to be stabilized by stronger hydrogen bonding, CH···π interactions, and reduced steric repulsion. acs.orgfigshare.com For the analogous [Au]-catalyzed reaction of an α-enyne, the degree of out-of-plane distortion of the alkenyl moiety and the bending of the alkynyl group in the transition state were identified as the key factors determining the diastereomeric preference. acs.orgfigshare.com These computational models provide valuable insights that are often difficult to obtain through experimental means alone, guiding the rational design of stereoselective syntheses. acs.orgfigshare.com
Strategic Applications of Ethyl Bicyclo 3.1.0 Hexane 6 Carboxylate and Bicyclo 3.1.0 Hexane Scaffolds in Organic Synthesis
Construction of Conformationally Restricted Analogues
The inherent rigidity of the bicyclo[3.1.0]hexane system is a key feature that chemists have exploited to control the three-dimensional arrangement of functional groups in synthetic molecules. This has proven particularly useful in the design of analogues of biologically active compounds where specific conformations are required for activity.
Carbocyclic Nucleosides (e.g., Adenosine (B11128), Thymidine Analogues) and Nucleic Acid Analogues
The bicyclo[3.1.0]hexane scaffold has been instrumental in the synthesis of carbocyclic nucleoside analogues where the furanose sugar ring is replaced by a cyclopentane (B165970) ring fused to a cyclopropane (B1198618). This modification locks the conformation of the pseudosugar into either a "North" (N) or "South" (S) pucker, mimicking the two predominant conformations of natural nucleosides. oup.comnih.gov This conformational locking can lead to enhanced binding to target enzymes and improved biological activity.
An efficient approach to these analogues involves the use of an intramolecular olefin keto-carbene cycloaddition reaction to create the bicyclo[3.1.0]hexane template. acs.orgnih.gov This method provides access to a key carbocyclic amine intermediate which can then be elaborated into various purine (B94841) and pyrimidine (B1678525) analogues. For instance, a racemic (South)-methanocarba adenosine analogue has been synthesized, representing the first example of a conformationally locked ribonucleoside version in the Southern hemisphere. acs.orgnih.gov
The synthesis of both North and South conformers of carbocyclic nucleosides has been achieved. For example, the syntheses of fixed Northern conformers of various nucleoside analogues were accomplished through the Mitsunobu coupling of the heterocyclic bases with a chiral carbocyclic alcohol, (1R,2S,4R,5S)-1-[(benzyloxy)methyl]-2-(tert-butyloxy)-4-hydroxybicyclo[3.1.0]hexane. acs.org A chemoenzymatic approach, utilizing a lipase-catalyzed asymmetrization of meso-bicyclo[3.1.0]hexane derivatives, has also been employed to prepare enantiomerically pure carbocyclic nucleoside analogues. rsc.org
Notably, the Northern thymidine analogue, (N)-Methanocarba-T, has demonstrated potent antiherpetic activity, surpassing that of the standard drug acyclovir against both HSV-1 and HSV-2. acs.org The incorporation of these conformationally locked nucleosides into oligonucleotides has also been explored, with studies showing that the preorganization of the pseudosugar rings can enhance the thermodynamic stability of DNA/RNA heteroduplexes. oup.comacs.org
Table 1: Examples of Bicyclo[3.1.0]hexane-Based Carbocyclic Nucleoside Analogues
| Analogue | Target Nucleoside | Conformation | Key Synthetic Strategy |
|---|---|---|---|
| (South)-methanocarba adenosine | Adenosine | South | Intramolecular olefin keto-carbene cycloaddition acs.orgnih.gov |
| (North)-Methanocarba-T | Thymidine | North | Mitsunobu coupling with chiral bicyclo[3.1.0]hexane alcohol acs.org |
β-Arabinofuranosyl and α-Galactofuranosyl Ring Mimetics
The bicyclo[3.1.0]hexane framework has been utilized to create conformationally restricted mimetics of other important sugar rings, such as β-arabinofuranosyl and α-galactofuranosyl rings. researchgate.netnih.gov These sugar moieties are components of various biologically significant molecules, and their mimics can serve as valuable tools for studying their interactions and functions.
A synthetic route has been developed that takes advantage of the pseudo-enantiomeric relationship between the β-arabinofuranosyl and α-galactofuranosyl ring systems, allowing for the preparation of both targets from a single precursor. researchgate.netnih.gov A key step in this synthesis is a base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione to form the bicyclo[3.1.0]hexane core. researchgate.netnih.gov A late-stage resolution involving esterification with O-acetyl-(S)-mandelic acid is then used to obtain the desired enantiomerically pure products. researchgate.netnih.gov
These conformationally constrained analogues can be used to probe the specific conformational requirements of enzymes that process arabinofuranosyl- and galactofuranosyl-containing substrates. For example, bicyclo[3.1.0]hexane-based mimics of UDP-galactofuranose (UDP-Galf) have been synthesized and evaluated as inhibitors of the mycobacterial galactofuranosyltransferase GlfT2, an enzyme involved in the biosynthesis of the mycobacterial cell wall. mdpi.comualberta.ca
Glutamic Acid Analogues
The bicyclo[3.1.0]hexane scaffold has been successfully employed to synthesize conformationally constrained analogues of glutamic acid. umed.pl These analogues have shown significant potential as ligands for metabotropic glutamate (B1630785) receptors (mGluRs), which are important targets for the treatment of various neurological and psychiatric disorders. nih.govebi.ac.uk The rigid bicyclic framework restricts the orientation of the amino acid and carboxylate groups, leading to increased affinity and selectivity for specific mGluR subtypes. umed.pl
A series of 3,4-disubstituted bicyclo[3.1.0]hexane glutamic acid analogues have been prepared and optimized as orthosteric antagonists of mGlu₂/₃ receptors. nih.gov This research led to the discovery of a highly potent and efficacious tool compound that demonstrated antidepressant-like activity in animal models. nih.gov
Furthermore, the synthesis of 3-alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives has been reported, yielding potent and selective group II mGluR antagonists. acs.org One of these compounds, (−)-11be (MGS0039), was identified as a highly selective and potent antagonist with a favorable pharmacokinetic profile. acs.org The asymmetric synthesis of these analogues often utilizes key steps like Sharpless asymmetric dihydroxylation for kinetic resolution of a racemic bicyclic precursor. nih.gov
Table 2: Bicyclo[3.1.0]hexane-Based Glutamic Acid Analogues as mGluR Ligands
| Compound | Target Receptor | Activity | Key Structural Feature |
|---|---|---|---|
| 3,4-disubstituted bicyclo[3.1.0]hexane glutamic acid analogues | mGlu₂/₃ | Antagonist | Conformationally constrained 3,4-disubstitution nih.gov |
| (-)-11be (MGS0039) | Group II mGluRs | Antagonist | 3-(3,4-dichlorobenzyloxy)-6-fluoro substitution acs.org |
Chiral Building Blocks and Advanced Intermediates
Beyond its use in constructing conformationally restricted analogues, the bicyclo[3.1.0]hexane scaffold, and specifically derivatives like ethyl bicyclo[3.1.0]hexane-6-carboxylate, serve as valuable chiral building blocks and advanced intermediates for the synthesis of complex molecules. d-nb.infonih.gov
Development of Chiral Synthetic Intermediates for Complex Molecule Synthesis
The unique chemical reactivity of the strained bicyclo[3.1.0]hexane system makes it a versatile starting point for a variety of chemical transformations. d-nb.info These scaffolds can be readily converted into a range of useful chiral synthetic intermediates. For example, an intramolecular Simmons-Smith cyclopropanation has been studied for the synthesis of bicyclo[n.1.0]alkanes. semanticscholar.org Furthermore, a convergent (3+2) annulation of cyclopropenes with aminocyclopropanes provides a route to substituted bicyclo[3.1.0]hexanes with three contiguous stereocenters. nih.gov
Access to Enantioenriched Scaffolds with All-Carbon Quaternary Stereocenters
The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. The bicyclo[3.1.0]hexane framework provides a platform for the development of methods to access enantioenriched scaffolds containing these sterically demanding centers. d-nb.infonih.gov
A notable advancement in this area is the development of an intramolecular radical cyclopropanation of unactivated alkenes with aldehydes. d-nb.infonih.gov This method, utilizing a Cu(I)/secondary amine cooperative catalyst, allows for the single-step construction of bicyclo[3.1.0]hexane skeletons. d-nb.infonih.gov Importantly, this reaction has been successfully adapted into an asymmetric transformation, providing an efficient route to enantioenriched bicyclo[3.1.0]hexanes bearing two vicinal all-carbon quaternary stereocenters with high levels of enantioselectivity. d-nb.infonih.govresearchgate.net
Development of Specific Compound Classes
The unique structural and reactive properties of the bicyclo[3.1.0]hexane scaffold have been leveraged for the development of diverse and functionally rich classes of compounds. Its utility as a synthetic intermediate allows for the construction of other compact bicyclic modules, the introduction of key atoms like fluorine for medicinal chemistry applications, and the formation of strained heterocyclic systems such as diaziridines.
In the pursuit of novel, sp³-rich chemical space for drug discovery, compact bicyclic structures are highly sought after for their ability to act as bio-isosteres and improve the physicochemical properties of lead compounds. chemrxiv.org While the bicyclo[3.1.0]hexane scaffold is valuable in its own right, synthetic strategies have also been developed to access other compact frameworks, such as the bicyclo[2.1.1]hexane system. An efficient and modular approach to new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been developed utilizing photochemistry. chemrxiv.orgrsc.orgnih.gov This strategy is based on an iridium-catalyzed [2+2] cycloaddition of dienone precursors, which can be generated from commercially available starting materials like phenylacetaldehyde. chemrxiv.orgresearchgate.net
The general synthetic sequence involves:
Methylenation of a starting aldehyde.
Addition of an allyl group to yield a secondary alcohol.
Oxidation to the corresponding dienone.
A photochemical [2+2] cycloaddition to form the bicyclo[2.1.1]hexane skeleton. chemrxiv.orgresearchgate.net
This photochemical approach provides a mild and efficient route to these valuable building blocks, which can be further derivatized to explore new chemical space. chemrxiv.orgrsc.orgnih.gov
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Several methods have been developed for the synthesis of fluorinated bicyclo[3.1.0]hexane derivatives, making them important building blocks for bioactive compounds. nih.gov
One prominent strategy begins with a bicyclic ketone precursor, where fluorine is introduced before the formation of other functional groups. For example, the synthesis of (1R,2R,3R,5R,6R)-2-amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, a potent and selective group II metabotropic glutamate receptor (mGluR) antagonist, starts from ethyl (-)-(1R,5R,6R)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate. acs.org This fluorinated ketone intermediate undergoes a series of transformations to install the desired amino acid and alkoxy functionalities. acs.org Another approach involves the reaction of fluorinated 1,6-enynes with diazo compounds in the presence of a ruthenium catalyst to form fluorinated 3-azabicyclo[3.1.0]hexane-2-carboxylates. nih.gov This method creates three new carbon-carbon bonds in a single step under mild conditions. nih.gov
The diastereoselective (3 + 2) annulation of difluorocyclopropenes with cyclopropylanilines under photoredox conditions also provides access to valuable fluorinated bicyclo[3.1.0]hexane building blocks. nih.gov
| Fluorination Strategy | Precursor(s) | Key Reaction | Resulting Compound Class | Reference |
|---|---|---|---|---|
| Functionalization of Fluorinated Ketone | Ethyl 6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate | Multi-step functional group installation | Fluorinated bicyclic amino acids | acs.org |
| Ruthenium-Catalyzed Cyclization | Fluorinated 1,6-enynes and diazo compounds | Tandem carbene addition/cyclopropanation | Fluorinated 3-azabicyclo[3.1.0]hexane-2-carboxylates | nih.gov |
| Photoredox Annulation | Difluorocyclopropenes and cyclopropylanilines | (3 + 2) annulation | Di-fluorinated bicyclo[3.1.0]hexanes | nih.gov |
Diaziridines, three-membered heterocycles containing two nitrogen atoms, are strained structures that serve as valuable synthetic intermediates. The bicyclo[3.1.0]hexane framework can be incorporated into diaziridine chemistry, leading to the formation of unique bicyclic analogues. Specifically, 1,5-diazabicyclo[3.1.0]hexanes contain a strained cis-N,N-disubstituted diaziridine fragment. nih.gov These compounds are particularly useful as precursors for 1,3-dipolar cycloaddition reactions. nih.gov
The general construction of diaziridines involves a few key approaches:
Reaction of an imine with an aminating reagent. nih.gov
Reaction of a primary amine or ammonia (B1221849) with the condensation product of a carbonyl compound and an aminating reagent. nih.gov
A three-component condensation involving a carbonyl compound, a primary amine, and an aminating reagent. nih.gov
The synthesis of diaziridine-containing spirocycles can be achieved by starting with a ketone, which is first converted to a diaziridine intermediate that is subsequently oxidized to the corresponding diazirine. nih.govresearchgate.net The inherent strain and functionality of bicyclo[3.1.0]hexane-based diaziridines make them versatile precursors for constructing a variety of nitrogen-containing heterocyclic systems.
Modulation of Molecular Properties for Synthetic Utility
The rigid bicyclo[3.1.0]hexane scaffold is a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. Its constrained nature allows for precise control over the three-dimensional shape of a molecule, which is crucial for selective interaction with biological targets. Furthermore, strategic modifications to the scaffold can be used to optimize essential properties like solubility and biological activity.
A key advantage of the bicyclo[3.1.0]hexane framework is the rigid conformational constraint it imposes on a molecule. This rigidity allows for the design of molecules with well-defined three-dimensional shapes, which can enhance binding affinity and selectivity for a specific biological target. mdpi.com By restricting the conformational freedom of flexible side chains, the scaffold helps to lock the molecule into its "bioactive conformation."
This principle has been successfully applied in the development of selective ligands for various biological targets:
Histamine (B1213489) H₃ Receptor Ligands : By incorporating a bicyclo[3.1.0]hexane scaffold, conformationally rigid histamine analogues were designed that showed potent binding affinity and high selectivity for the H₃ receptor subtype over the H₄ subtype. mdpi.com
GABA Transporter (BGT-1) Inhibitors : Further conformational restriction of a known GABA transporter inhibitor with a rigid bicyclo[3.1.0]hexane backbone led to the development of the first highly potent and selective inhibitor for the BGT-1 subtype. nih.govnih.govacs.org
This strategy of using the bicyclic system as a "splint" to lock bond rotation is a valuable tool for developing potent and selective ligands. mdpi.com
| Target | Lead Compound Type | Role of Bicyclo[3.1.0]hexane Scaffold | Outcome | Reference |
|---|---|---|---|---|
| Histamine H₃ Receptor | Flexible histamine analogue | Restricts spatial arrangement of imidazole (B134444) and aminoalkyl chain | Potent binding and >100-fold selectivity for H₃ over H₄ | mdpi.com |
| GABA Transporter (BGT-1) | Cyclopropane-based GABA analogue | Rigidly restricts the side-chain moiety into a specific conformation | First highly potent and selective BGT-1 inhibitor | nih.govnih.govacs.org |
In drug discovery, optimizing the physicochemical properties of a lead compound is as important as maximizing its potency. Medicinal chemists often favor sp³-rich and strained bicyclic scaffolds like bicyclo[3.1.0]hexane because their intrinsic properties can play a fundamental role in improving the solubility and activity of drug candidates. chemrxiv.org
Structural modifications to the bicyclo[3.1.0]hexane core are crucial for modulating pharmacological activity and pharmacokinetic properties. The introduction of polar functional groups can enhance the solubility of a compound, which is often a challenge for highly lipophilic molecules. Furthermore, prodrug strategies can be employed to improve properties like absorption and bioavailability. google.com A prodrug is a modified version of an active compound that is designed to be converted into the active form within the biological system. google.com For example, creating an acyloxyalkyl ester of a carboxylic acid or phosphonate group on a bicyclo[3.1.0]hexane-based drug candidate can enhance its ability to cross cell membranes and improve its oral bioavailability. google.com These strategies, combined with the conformational benefits of the scaffold, provide a powerful platform for developing improved therapeutic agents.
Q & A
Q. What are the common synthetic routes for Ethyl bicyclo[3.1.0]hexane-6-carboxylate, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via multi-step processes. A key method involves copper-catalyzed enantioselective intramolecular cyclopropanation of diazoketones to form the bicyclic core, followed by esterification. Reaction conditions such as solvent choice (e.g., dichloromethane under inert atmosphere), temperature (20–100°C), and catalyst-ligand systems critically impact stereochemical outcomes and purity . For example, cyclopropanation at 100°C for 96 hours in butyronitrile achieves moderate yields (63%), while chiral HPLC and reactive resin treatments are used to remove impurities like chloroketones .
Q. How does the bicyclic structure influence reactivity in ring-opening or functionalization reactions?
The fused oxirane (epoxide) and cyclopropane rings confer unique strain-driven reactivity. The oxirane ring is prone to nucleophilic attack (e.g., by amines or water), while the cyclopropane can undergo [2+1] cycloadditions or strain-release alkylation. Computational studies reveal the boat conformation of the bicyclo[3.1.0]hexane core enhances electrophilic reactivity at the bridgehead carbons . Controlled ring-opening reactions with nucleophiles like LiAlH4 yield alcohols, whereas oxidation produces ketones or carboxylic acids .
Advanced Research Questions
Q. What strategies enable enantiopure synthesis, and how do impurities affect chiral purity in downstream applications?
Achieving enantiopurity requires chiral catalysts (e.g., Cu(I)/bisoxazoline complexes) during cyclopropanation, which dictate the endo/exo selectivity of fluorocyclopropane formation. Impurities such as diastereomeric byproducts or chloroketones can reduce chiral purity, necessitating reactive resin treatments (e.g., amine-functionalized resins) for scavenging. Final purification via chiral HPLC (e.g., using amylose-based columns) ensures >99% enantiomeric excess, critical for biological studies .
Q. How has this compound been applied in the design of enzyme inhibitors, and what structural modifications enhance activity?
Derivatives of this compound serve as allosteric inhibitors of mutant IDH1 (R132H), a target in acute myeloid leukemia. Modifications at the 3-aza position (e.g., isopentyloxy groups) improve binding affinity by occupying hydrophobic pockets in the enzyme’s active site . Similarly, antimalarial derivatives with 5-phenyl-6-oxa substitutions show IC₅₀ values <1 µM against Plasmodium falciparum (K1 strain) by disrupting heme detoxification pathways .
Q. What computational methods predict the conformational stability of the bicyclo[3.1.0]hexane core?
Density Functional Theory (DFT) and X-ray crystallography are used to analyze the compound’s boat conformation and torsional strain. Studies show the flattened cyclopentane-like ring reduces angle strain compared to pure cyclopropane systems. Molecular dynamics simulations further predict solvent effects on solubility and aggregation behavior, guiding crystallization protocols .
Q. How can researchers resolve discrepancies in reaction yields when using different cyclopropanation catalysts?
Yield variations often stem from competing reaction pathways (e.g., dimerization vs. cyclopropanation). Systematic ligand screening (e.g., phosphine vs. bisoxazoline ligands) and kinetic monitoring (via in situ FTIR or LC-MS) help identify optimal conditions. For instance, ligand steric bulk reduces side reactions, while elevated temperatures (100°C) accelerate desired cyclization .
Methodological Considerations
Q. How can researchers optimize purification protocols for scale-up?
Flash chromatography (e.g., SNAP cartridges with EtOAc/isohexane gradients) is effective for gram-scale purification . For chiral resolution, simulated moving bed (SMB) chromatography improves throughput. Solvent selection (e.g., ethanol/water mixtures) also enhances crystallization efficiency, as shown in studies on isomorphic steroids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
